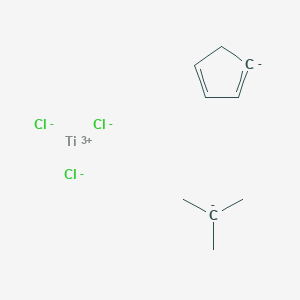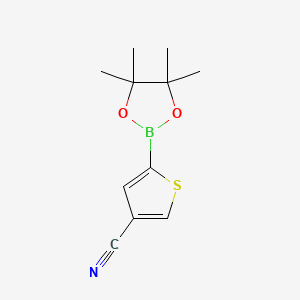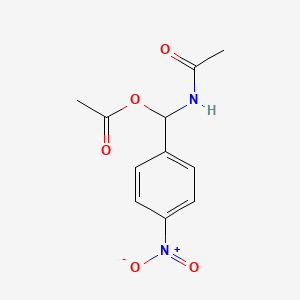
Dpcaj1951
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPC-AJ1951 is a peptide agonist of the parathyroid hormone (PTH)/PTH-related peptide receptor (PPR). It has a molecular formula of C76H127N23O19 . It’s a 14 amino acid peptide that acts as a potent agonist of the PTH/PPR . It induces cAMP production in SAOS-2 and UMR106 cells that endogenously express human and rat PPR .
Molecular Structure Analysis
The formal name for DPC-AJ1951 is 2-methylalanyl-L-valyl-2-methylalanyl-L-α-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-norleucyl-L-histidyl-L-glutaminyl-L-arginyl-L-alanyl-L-lysyl-L-tyrosinamide, trifluoroacetate salt . The molecular weight is 1667.0 .Physical And Chemical Properties Analysis
DPC-AJ1951 has a molecular weight of 1666.99 and a formula of C76H127N23O19 . It is soluble in water .科学的研究の応用
Advantages and Application of dPCR : dPCR offers unique advantages in preclinical research, especially for detecting rare mutations and precise quantification of nucleic acids. It shows potential for clinical applications in diagnostic, prognostic, and predictive tests. However, further development is needed to reduce costs and simplify applications (Huggett, Cowen, & Foy, 2015).
Minimum Information for Publication of Quantitative Digital PCR Experiments : Guidelines for dPCR have been developed to standardize experimental protocols and maximize resource utilization, enhancing the impact of this technology (Huggett et al., 2013).
Microfluidic Device for dPCR : A syringe filter-like microfluidic device has been presented for running dPCR. This device is easy to fabricate and can be an effective tool for biological research (Tian et al., 2015).
Multiplexing with dPCR : dPCR can measure more than two targets in the same reaction, offering precise measurement for a range of applications in healthcare and environmental analysis (Whale, Huggett, & Tzonev, 2016).
Digital PCR in Cancer Research : dPCR is increasingly used for characterizing genetic and epigenetic alterations in oncology, showing high precision and sensitivity (Perkins, Lu, Garlan, & Taly, 2017).
Mobile Digital PCR Device : A smartphone-based mobile dPCR device has been developed, offering a low-cost, portable, and robust tool for highly accurate DNA quantitative analysis (Gou et al., 2018).
Digital PCR for Plant Studies : dPCR technology has been applied in plant science for tracing genetically modified components, pathogenic microorganisms, and studying structural and functional genetics (Morcia et al., 2020).
Detection of Rare Drug Resistance Mutations : dPCR has been used for the detection of rare drug-resistant sequence variants in clinical samples, demonstrating its potential impact on clinical research and patient management (Whale et al., 2015).
作用機序
Target of Action
DPC-AJ1951 is a potent 14 amino acid peptide that acts as an agonist of the parathyroid hormone (PTH)/PTH-related peptide receptor (PPR) . The PTH/PPR is a key regulator of calcium homeostasis and bone metabolism.
Mode of Action
DPC-AJ1951 interacts with the PTH/PPR, triggering a series of intracellular events. It induces cAMP production in cells that endogenously express human and rat PPR . The increase in cAMP levels leads to a cascade of intracellular events that ultimately result in the biological effects of DPC-AJ1951.
Biochemical Pathways
The primary biochemical pathway affected by DPC-AJ1951 is the cAMP signaling pathway . This pathway plays a crucial role in transmitting the signal from the PTH/PPR to the interior of the cell, leading to various downstream effects.
Result of Action
The activation of the PTH/PPR by DPC-AJ1951 leads to an increase in cAMP production . This can result in various molecular and cellular effects, including the stimulation of osteoclast-mediated bone resorption .
Safety and Hazards
特性
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H127N23O19/c1-13-15-19-46(90-68(113)53(34-39(3)4)94-66(111)50(27-30-56(79)102)92-70(115)59(41(7)14-2)97-67(112)51(28-31-57(103)104)96-73(118)76(11,12)99-71(116)58(40(5)6)98-72(117)75(9,10)83)64(109)95-54(36-44-37-84-38-86-44)69(114)91-49(26-29-55(78)101)65(110)89-48(21-18-33-85-74(81)82)62(107)87-42(8)61(106)88-47(20-16-17-32-77)63(108)93-52(60(80)105)35-43-22-24-45(100)25-23-43/h22-25,37-42,46-54,58-59,100H,13-21,26-36,77,83H2,1-12H3,(H2,78,101)(H2,79,102)(H2,80,105)(H,84,86)(H,87,107)(H,88,106)(H,89,110)(H,90,113)(H,91,114)(H,92,115)(H,93,108)(H,94,111)(H,95,109)(H,96,118)(H,97,112)(H,98,117)(H,99,116)(H,103,104)(H4,81,82,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXWIJKATVXEY-FAQCDESUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H127N23O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1667.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dpcaj1951 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)


